molecular formula C24H24N4O2S B2463861 (6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 852134-53-3

(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No. B2463861
CAS RN: 852134-53-3
M. Wt: 432.54
InChI Key: JXAAYTMOFSZDPM-UHFFFAOYSA-N
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Description

Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The aromaticity of thiazole is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antibacterial Applications A study by Landage, Thube, and Karale (2019) explores the synthesis of novel compounds related to thiazole, including those with structures similar to the specified chemical, and examines their antibacterial activities. This implies potential applications in combating bacterial infections (Landage, Thube, & Karale, 2019).

Antifungal and Antitumor Properties Lv et al. (2013) and Bhole & Bhusari (2011) have synthesized derivatives of methanone compounds with structures similar to the specified chemical and investigated their antifungal and antitumor activities, respectively. These findings suggest potential use in developing treatments for fungal infections and certain cancers (Lv et al., 2013); (Bhole & Bhusari, 2011).

Neurological Research The compound's potential role in neurological research is highlighted by Wang et al. (2017), who synthesized a related compound for imaging LRRK2 enzyme in Parkinson's disease using PET scans. This suggests the compound could be valuable in neurodegenerative disease research (Wang et al., 2017).

Inhibitors of Tubulin Polymerization Prinz et al. (2017) report the synthesis of phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles, which includes structures similar to the specified compound. These have shown potential as inhibitors of tubulin polymerization, indicating possible applications in cancer treatment (Prinz et al., 2017).

Mechanism of Action

While the mechanism of action for your specific compound is not available, thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Future Directions

The development of new thiazole derivatives is an active area of research due to their broad spectrum of pharmacological activities . Future research may focus on optimizing these compounds to act as effective drug molecules with lesser side effects .

properties

IUPAC Name

[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-17-22(23(29)27-14-12-26(13-15-27)19-6-4-3-5-7-19)31-24-25-21(16-28(17)24)18-8-10-20(30-2)11-9-18/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAAYTMOFSZDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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